N-(2-Acetylbenzoyl)adenosine 5'-(dihydrogen phosphate)

Description

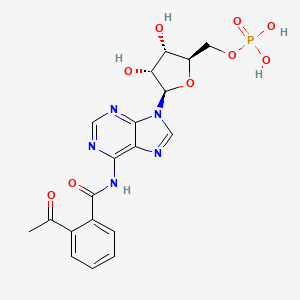

N-(2-Acetylbenzoyl)adenosine 5'-(dihydrogen phosphate) is a modified adenosine derivative characterized by a 2-acetylbenzoyl group attached to the N6 position of the adenine base and a dihydrogen phosphate group esterified to the 5'-hydroxyl of the ribose moiety. This structural modification distinguishes it from canonical nucleotides like adenosine monophosphate (AMP) or adenosine diphosphate (ADP).

Properties

CAS No. |

398133-26-1 |

|---|---|

Molecular Formula |

C19H20N5O9P |

Molecular Weight |

493.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-[6-[(2-acetylbenzoyl)amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C19H20N5O9P/c1-9(25)10-4-2-3-5-11(10)18(28)23-16-13-17(21-7-20-16)24(8-22-13)19-15(27)14(26)12(33-19)6-32-34(29,30)31/h2-5,7-8,12,14-15,19,26-27H,6H2,1H3,(H2,29,30,31)(H,20,21,23,28)/t12-,14-,15-,19-/m1/s1 |

InChI Key |

CTPKNFGTHBRMIS-QEPJRFBGSA-N |

Isomeric SMILES |

CC(=O)C1=CC=CC=C1C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The process generally includes:

Formation of the purine base: This step involves the synthesis of the purine ring system, which can be achieved through various organic reactions, including cyclization and condensation reactions.

Attachment of the acetylbenzamido group: This involves the acylation of the purine base with 2-acetylbenzoic acid or its derivatives under suitable conditions.

Glycosylation: The purine derivative is then glycosylated with a protected sugar moiety, followed by deprotection to yield the desired sugar-purine conjugate.

Phosphorylation: The final step involves the phosphorylation of the sugar moiety using phosphorylating agents like phosphorus oxychloride or phosphoric acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetyl group to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the purine base or the sugar moiety.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

Medicine: Investigated for its potential use in drug development, particularly in antiviral and anticancer therapies.

Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. It may act by:

Inhibiting enzymes: The compound can inhibit certain enzymes involved in nucleotide metabolism or DNA replication.

Modulating signaling pathways: It may influence cellular signaling pathways, leading to changes in cell behavior and function.

Binding to nucleic acids: The compound can bind to DNA or RNA, affecting their structure and function.

Comparison with Similar Compounds

Comparison with N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate) (CAS 63554-92-7)

- Structural Differences : The substituent in the target compound is a 2-acetylbenzoyl group, whereas the analog in features a 4-acetamidophenylmethyl group. The latter includes an amide linkage and a para-substituted aromatic ring, conferring distinct hydrogen-bonding capabilities and steric effects.

- Physicochemical Properties :

- Molecular Weight : The analog in has a molecular weight of 494.395 g/mol, suggesting the target compound may exceed 500 Da due to the bulkier acetylbenzoyl group. This could impact compliance with Lipinski’s Rule of Five ().

- Solubility : Phosphate-containing compounds (e.g., ) show pH-dependent solubility. At physiological pH (7.4), the dihydrogen phosphate group likely enhances water solubility, but the hydrophobic acetylbenzoyl moiety may reduce it compared to simpler nucleotides like AMP (347.22 g/mol, ).

Comparison with Adenosine 5'-Monophosphate (AMP) and Adenosine 5'-Diphosphate (ADP)

- Functional Groups : AMP () and ADP () lack the acetylbenzoyl modification, making them more polar and metabolically labile.

- Biological Roles: AMP and ADP are central to energy metabolism (e.g., ATP synthesis) and signaling. The acetylbenzoyl group in the target compound may redirect its function toward specialized roles, such as enzyme inhibition or receptor modulation. Enzyme Interactions: ADP analogs like adenyl-5'-yl-(α,β-methylene)diphosphonate () resist hydrolysis due to non-cleavable methylene linkages. The acetylbenzoyl group in the target compound could similarly protect the phosphate group from phosphatases, extending its half-life.

Comparison with N6-Modified Adenosine Derivatives

- N(6)-(delta²-Isopentenyl)adenosine 5'-monophosphate (): This cytokinin derivative features an isopentenyl group at N6, which is critical for plant hormone activity. The acetylbenzoyl group in the target compound may instead favor interactions with mammalian enzymes or receptors.

Drug-Likeness and Pharmacokinetic Considerations

- However, compounds with high polarity (e.g., phosphate groups) may still achieve acceptable absorption (). Hydrogen bond donors/acceptors: The phosphate group contributes 2 donors and 4 acceptors, while the acetylbenzoyl group adds 1 acceptor (ketone).

- Metabolic Stability :

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Drug-Likeness Parameters

| Parameter | Target Compound | AMP (Reference) | Lipinski’s Threshold |

|---|---|---|---|

| Molecular Weight | ~500 | 347.22 | <500 Da |

| H-Bond Donors | 3 (phosphate + NH) | 4 | ≤5 |

| H-Bond Acceptors | 8 | 7 | ≤10 |

| logP (Estimated) | ~1.5 (hydrophobic) | -1.5 (polar) | <5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.